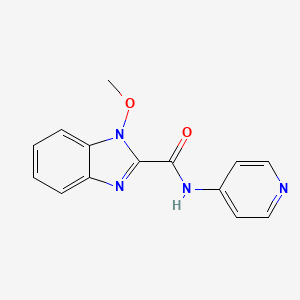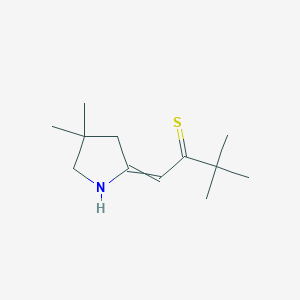
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,2-phenylene bis(hept-2-yn-1-one) with ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene . This process is catalyzed by iridium and results in the formation of the desired anthraquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of tetrachlorophthalic anhydride as a starting material. This is followed by a series of reactions, including reduction and substitution, to introduce the amino and hydroxyl groups . The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium chlorate for chlorination, and copper for reduction . Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . It also interacts with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
Uniqueness
What sets 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
110037-66-6 |
|---|---|
Molekularformel |
C22H25NO4 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4-amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO4/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8,23H2,1-4H3 |
InChI-Schlüssel |
OMNQFSULAXBSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)



![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)



